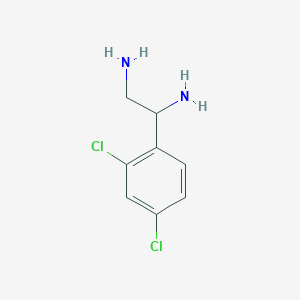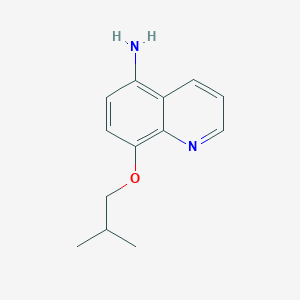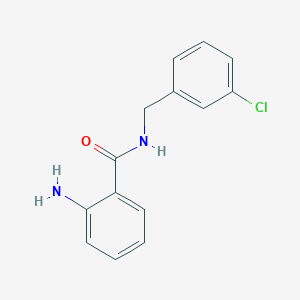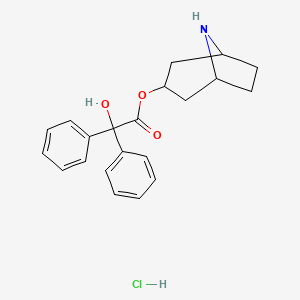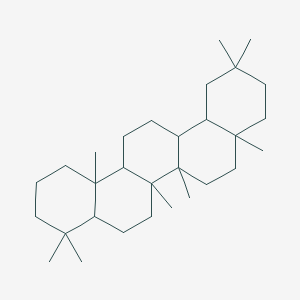
4-amino-N-(1,2,5-thiadiazol-3-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N-(1,2,5-thiadiazol-3-yl)benzènesulfonamide: est un composé chimique qui appartient à la classe des sulfonamides. Son nom systématique est 4-amino-N-(1,2,5-thiadiazol-3-yl)benzènesulfonamide , et sa formule moléculaire est C₆H₆N₄O₂S₂ . Découvrons ses propriétés et ses applications.
Méthodes De Préparation
Voies de synthèse:: La synthèse de ce composé implique l'introduction d'un groupe amino (NH₂) sur un squelette de benzènesulfonamide, spécifiquement à la position 4. Une voie de synthèse courante est la réaction du 4-nitrobenzènesulfonamide avec la thiosemicarbazide, suivie de la réduction du groupe nitro en groupe amino. Le composé résultant subit une cyclisation pour former le cycle 1,2,5-thiadiazole.
Conditions de réaction::Matière de départ: 4-nitrobenzènesulfonamide
Réactifs: Thiosemicarbazide, agent réducteur (par exemple, SnCl₂)
Conditions: Reflux dans un solvant approprié (par exemple, éthanol)
Méthodes de production industrielle: La production à l'échelle industrielle implique généralement des procédés discontinus ou continus utilisant des conditions optimisées.
Analyse Des Réactions Chimiques
Réactions::
Oxydation: Subit des réactions d'oxydation, en particulier lorsqu'il est exposé à de puissants agents oxydants.
Substitution: Peut subir des réactions de substitution nucléophile à l'azote du sulfonamide.
Réduction: Réduction du groupe nitro en groupe amino pendant la synthèse.
Oxydation: Permanganate de potassium (KMnO₄), acide chromique (H₂CrO₄)
Substitution: Hydroxydes de métaux alcalins (par exemple, NaOH), agents alkylants
Réduction: Chlorure d'étain(II) (SnCl₂), hydrogène gazeux (H₂)
Principaux produits:: Le principal produit formé par la réduction du 4-nitrobenzènesulfonamide est le 4-amino-N-(1,2,5-thiadiazol-3-yl)benzènesulfonamide .
Applications De Recherche Scientifique
Ce composé trouve des applications dans divers domaines :
Médecine: Il possède des propriétés antibactériennes et peut être utilisé dans des thérapies combinées.
Chimie: Sert de brique de construction pour des molécules plus complexes.
Industrie: Utilisé dans la synthèse de produits pharmaceutiques et d'agrochimiques.
5. Mécanisme d'action
Le mécanisme d'action exact dépend du contexte. Son groupe sulfonamide interfère probablement avec la synthèse du folate bactérien, inhibant les enzymes essentielles.
Mécanisme D'action
The exact mechanism of action is context-dependent. its sulfonamide group likely interferes with bacterial folate synthesis, inhibiting essential enzymes.
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C8H8N4O2S2 |
|---|---|
Poids moléculaire |
256.3 g/mol |
Nom IUPAC |
4-amino-N-(1,2,5-thiadiazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C8H8N4O2S2/c9-6-1-3-7(4-2-6)16(13,14)12-8-5-10-15-11-8/h1-5H,9H2,(H,11,12) |
Clé InChI |
IPYJNJSFOSMPBW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NSN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Hydroxy-5,5,7,8-tetramethyl-2,6,10-trioxa-15-azatetracyclo[10.5.1.04,7.015,18]octadec-12-ene-3,9-dione](/img/structure/B12108374.png)


